molecular formula C12H18NO+ B1199649 (2-Benzoylethyl)trimethylammonium chloride CAS No. 24472-88-6

(2-Benzoylethyl)trimethylammonium chloride

Cat. No. B1199649
CAS RN: 24472-88-6
M. Wt: 192.28 g/mol
InChI Key: NCTDMVAFTYBEOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized as a keto analog of acetylcholine and studied for its inhibitory effects on choline acetyltransferase, demonstrating significant potency with rapid onset and slow reversibility of inhibition (Rowell, Chaturvedi, & Sastry, 1978). Its synthesis involves reactions that ensure stability and selectivity, making it more stable and selective than other inhibitors.

Molecular Structure Analysis

Studies on molecular structure, especially through X-ray diffraction and spectroscopy, have provided insights into the compound's structural characteristics. For example, the structure of related compounds, such as 4-(trimethylammonium)benzoic acid chloride, reveals intricate details about hydrogen bonding and inter- and intramolecular electrostatic interactions, which likely influence the behavior and reactivity of (2-Benzoylethyl)trimethylammonium chloride as well (Szafran, Katrusiak, Dega‐Szafran, & Kowałczyk, 2011).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, indicating a broad range of functionalities. For instance, its analogs have been utilized in the synthesis of polymers and in reactions with nucleophiles, suggesting that (2-Benzoylethyl)trimethylammonium chloride could similarly engage in complex chemical transformations (Schwarz, Alberts, & Kricheldorf, 1981).

Scientific Research Applications

  • Inhibitor of Choline Acetyltransferase : This compound acts as a selective and stable inhibitor of human placental choline acetyltransferase, making it useful for studies related to neurotransmitter synthesis and related pathways (Rowell, Chaturvedi, & Sastry, 1978).

  • Surface Modification in Capillary Electrophoresis : It has been used for surface-initiated polymerization on the inner surfaces of silica capillaries, improving the repeatability and reproducibility of capillary electrophoresis, which is essential for the separation of various compounds (Witos et al., 2013).

  • Preparation of Eutectic Mixtures : This compound is involved in complexation reactions for the preparation of eutectic mixtures, a process important in materials science and engineering (Shamsuri, 2011).

  • Modulator in Amino Acid Uptake : It has been studied for its effects on the uptake of amino acids in isolated human placental villi, providing insights into the role of neurotransmitters in placental function (Rowell & Sastry, 1981).

  • Plant Growth Substance : It has been described as a class of plant growth substances, affecting the growth pattern of plants in a way that is antagonistic to the action of gibberellin (Tolbert, 1960).

  • Photoinitiation in Polymer Grafting : Used as a photoinitiator in the grafting of polymers like acrylamide onto polyethylene, which is significant for material science and surface engineering applications (Geuskens, Etoc, & Di Michele, 2000).

  • Antimicrobial Agent in Dental Materials : Incorporated in resin-based dental sealants to impart antimicrobial properties, enhancing the longevity and effectiveness of these materials (Garcia et al., 2019).

  • Study of Micellar Charge Effects : Investigated for its role in the study of micellar charge effects on the hydrolysis of substituted benzoyl chlorides, providing insights into reaction mechanisms in micellar systems (Bunton et al., 2000).

  • Chemical Synthesis and Drug Delivery : Involved in the synthesis of new compounds with potential applications in drug delivery systems due to its cationic nature and interactions with various molecular structures (Penchev et al., 1989).

  • Physicochemical Property Studies : Its derivatives have been synthesized and studied for their physical properties like density, viscosity, surface tension, etc., relevant in the context of industrial applications (Hayyan et al., 2012).

properties

IUPAC Name

trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBDLGOYFXINS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24472-88-6 (Parent)
Record name (2-Benzoylethyl)trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00986214
Record name N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzoylethyl)trimethylammonium chloride

CAS RN

67190-44-7
Record name (2-Benzoylethyl)trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
PP Rowell, AK Chaturvedi, BV Sastry - Journal of Pharmacology and …, 1978 - Citeseer
(2-Benzoylethyl) tnimethylammonium chloride(BETA), a keto analog of acetylcholine, was synthesized and studied as an inhibitor of human placental choline acetyltrans-ferase (ChA). It …
Number of citations: 16 citeseerx.ist.psu.edu
SP Duckles - Journal of Pharmacology and Experimental …, 1982 - ASPET
The possibility exists that synthesis of acetylcholine in cerebral blood vessels does not reflect the presence of cholinergic nerves, but is the property of some other cell type. Therefore, …
Number of citations: 20 jpet.aspetjournals.org
AK Chaturvedi, PP Rowell… - Journal of …, 1978 - Wiley Online Library
Seven keto analogs of acetylcholine were synthesized and evaluated as inhibitors of human placental choline acetyltransferase. Their potencies for inhibition of horse serum …
Number of citations: 17 onlinelibrary.wiley.com
PP Rowell, BV Sastry - Journal of Pharmacology and Experimental …, 1981 - ASPET
(2-Benzoylethyl)trimethylammonium chloride (BETA), bromoacetylcholine and 4-(1-naphthylvinyl)pyridine are potent inhibitors of choline acetyltransferase (ChA). In order to evaluate …
Number of citations: 61 jpet.aspetjournals.org
SM Leventer - 1983 - elibrary.ru
The human placenta has long been known to contain at least two components of a cholinergic system, acetylcholine (ACh) and choline acetyltransferase (ChAc). We have investigated …
Number of citations: 0 elibrary.ru
YS Chen, SP Brennecke, TJ Rook… - Reproduction, Fertility …, 1991 - CSIRO Publishing
Human placental explants were incubated in the presence of physostigmine (3.08 microM), and release of acetylcholine (ACh) and prostaglandin (PG) were measured in the fourth hour …
Number of citations: 11 www.publish.csiro.au
VM Florence, WR Hume… - British Journal of …, 1981 - ncbi.nlm.nih.gov
No statistically significant difference in the activity of choline acetyltransferase (ChAT) was detected between sympathetically denervated and control rabbit ear artery (REA) tissue. This …
Number of citations: 6 www.ncbi.nlm.nih.gov
PT Funke, MF Malley, E Ivashkiv… - Journal of …, 1978 - Wiley Online Library
A method to determine the serum concentration of the β‐adrenergic receptor blocking agent, nadolol, by GLC‐selected ion monitoring mass spectrometry of the tri(trimethylsilyl) ether …
Number of citations: 36 onlinelibrary.wiley.com
CB Gundersen, DJ Jenden… - Proceedings of the …, 1985 - National Acad Sciences
Xenopus oocytes were injected with poly(A)+ mRNA obtained from the electric lobes of Torpedo marmorata and Torpedo ocellata, which contain the cell bodies of the neurons that …
Number of citations: 32 www.pnas.org
SM Leventer, PP Rowell - Placenta, 1984 - Elsevier
The uptake of [ 3 H]choline and its conversion to [ 3 H]acetylcholine were investigated in term human placental tissue in vitro. Although the net uptake of [ 3 H]choline increased …
Number of citations: 18 www.sciencedirect.com

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